Welcome to the BenchChem Online Store!
molecular formula C13H20N2O2 B8715937 (1-Cyclohexyl-1H-imidazol-4-yl)-acetic acid ethyl ester

(1-Cyclohexyl-1H-imidazol-4-yl)-acetic acid ethyl ester

Cat. No. B8715937
M. Wt: 236.31 g/mol
InChI Key: SPAIBXGAXMXHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08865906B2

Procedure details

80.0 g (0.298 mol) of (1-Cyclohexyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-acetic acid ethyl ester, dissolved in 200 ml acetic acid, were slowly added to H2O2 in 400 ml acetic acid at 0° C. within 90 min at 10° C. After addition the cooling was removed and the mixture was allowed stirring for 1 h. The solution was carefully poured into 80 g Na2SO3 in 300 ml water and ice. The slurry was concentrated and the acidic residue was treated with saturated aqueous K2CO3 and saturated aqueous NaHCO3 (pH 8). The mixture was extracted with AcOEt (1×400 ml, 2×150 ml). The combined organic layers were washed with brine, dried with MgSO4, concentrated and dried under reduced pressure and gave 70.0 g (0.296 mmol, 99%) of (1-Cyclohexyl-1H-imidazol-4-yl)-acetic acid ethyl ester as a brown oil which could be used without further purification in step A of Example 1.
Name
(1-Cyclohexyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-acetic acid ethyl ester
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH2:5][C:6]1[NH:7][C:8](=S)[N:9]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:10]=1)[CH3:2].OO>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:18])[CH2:5][C:6]1[N:7]=[CH:8][N:9]([CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)[CH:10]=1)[CH3:2]

Inputs

Step One
Name
(1-Cyclohexyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-acetic acid ethyl ester
Quantity
80 g
Type
reactant
Smiles
C(C)OC(CC=1NC(N(C1)C1CCCCC1)=S)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was allowed stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the cooling
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
The solution was carefully poured into 80 g Na2SO3 in 300 ml water and ice
CONCENTRATION
Type
CONCENTRATION
Details
The slurry was concentrated
ADDITION
Type
ADDITION
Details
the acidic residue was treated with saturated aqueous K2CO3 and saturated aqueous NaHCO3 (pH 8)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with AcOEt (1×400 ml, 2×150 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC=1N=CN(C1)C1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.296 mmol
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.